

A Technical Guide to Tetraethylene Glycol Monotosylate (CAS No. 77544-60-6)

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Compound of Interest

Compound Name: Tetraethylene glycol monotosylate

Cat. No.: B1679202

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For Researchers, Scientists, and Drug Development Professionals

Tetraethylene glycol monotosylate is a key bifunctional molecule widely utilized in biomedical research and drug development. Its structure, featuring a hydrophilic tetraethylene glycol (PEG) spacer, a terminal hydroxyl group, and a tosylate leaving group, makes it an exceptionally versatile chemical linker. This guide provides a comprehensive overview of its properties, synthesis, and core applications, with a focus on its role in constructing advanced therapeutic agents.

Physicochemical and Structural Properties

Tetraethylene glycol monotosylate is typically a colorless to pale yellow liquid at room temperature.[1][2] Its defining feature is the hydrophilic PEG chain, which enhances the aqueous solubility of molecules it is conjugated to.[3][4] The tosylate group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to various substrates.[5]

Table 1: Physicochemical Properties of **Tetraethylene Glycol Monotosylate**

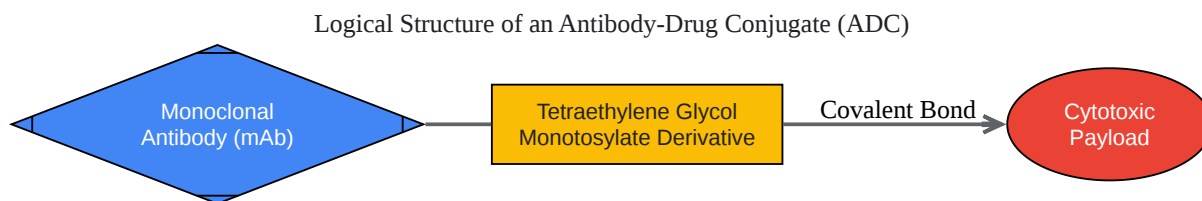
Property	Value	Source(s)
CAS Number	77544-60-6	[3][6][7][8][9]
Molecular Formula	C ₁₅ H ₂₄ O ₇ S	[3][6][7][8][9]
Molecular Weight	348.41 g/mol	[3][6][7][9]
Appearance	Colorless liquid / Pale yellow oil	[1][2]
Density	1.202 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.507	
Purity	≥95% - 97% (Commercial)	[8]
Storage Temperature	2-8°C or -20°C	[6][8][10]

| Synonyms | OH-PEG4-Tos, Tos-PEG4-OH, 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate [3][7][8][11] |

Core Applications in Drug Development

The primary application of **Tetraethylene glycol monotosylate** is as a flexible and hydrophilic linker in the synthesis of complex bioconjugates.[4]

- **Antibody-Drug Conjugates (ADCs):** The compound is widely used as a cleavable linker in the synthesis of ADCs.[3][12][13][14] In this context, it connects a potent cytotoxic drug to a monoclonal antibody. The PEG spacer improves the stability and solubility of the resulting ADC, preventing aggregation and enhancing its pharmacokinetic profile.[4]
- **PROTACs:** It also serves as a linker in the creation of PROTACs (Proteolysis Targeting Chimeras), which are designed to hijack the cell's natural protein disposal system to eliminate specific target proteins.[3][8]
- **PEGylation:** More broadly, it is a key reagent for PEGylation, the process of attaching PEG chains to proteins, peptides, or small molecules to improve their therapeutic properties.[10]



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Fig. 1: Role as a Linker in Antibody-Drug Conjugates.

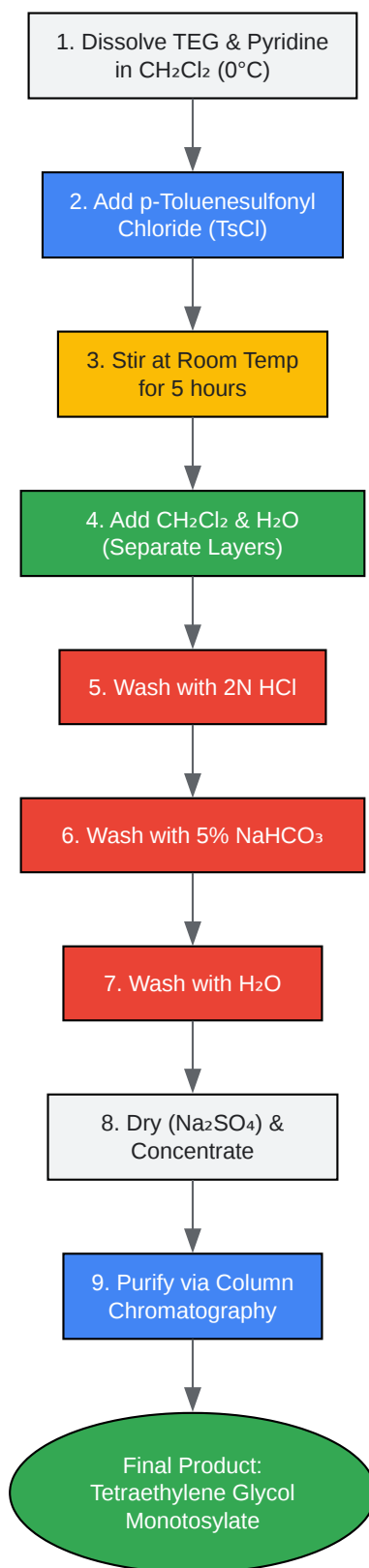
Experimental Protocols: Synthesis

The synthesis of **Tetraethylene glycol monotosylate** is typically achieved by reacting an excess of tetraethylene glycol with one equivalent of p-toluenesulfonyl chloride (TsCl) to favor mono-substitution. Below are two common, detailed protocols.

This method uses pyridine as a base and dichloromethane as the solvent.[1][4]

- Reaction Setup: Dissolve 23.3 g of tetraethylene glycol and 19 g of pyridine in 100 mL of methylene chloride in a suitable flask. Cool the mixture to 0°C using an ice bath.[4]
- Addition of TsCl: While stirring vigorously, add 19 g of p-toluenesulfonyl chloride to the solution in portions.[4]
- Reaction: Once the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 5 hours.[4]
- Work-up: Add 200 mL of methylene chloride and 100 mL of water to the reaction mixture. Transfer to a separatory funnel and separate the organic phase.[1]
- Washing: Wash the organic phase sequentially with 100 mL of 2N hydrochloric acid, 100 mL of 5% sodium hydrogen carbonate solution, and finally with 100 mL of water.[1][4]
- Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under vacuum.[4]

- Purification: Purify the resulting residue by column chromatography on silica gel using an eluent mixture of methylene chloride-ethyl acetate-methanol (5:4:1) to yield the pure product as a colorless liquid.^{[1][4]}



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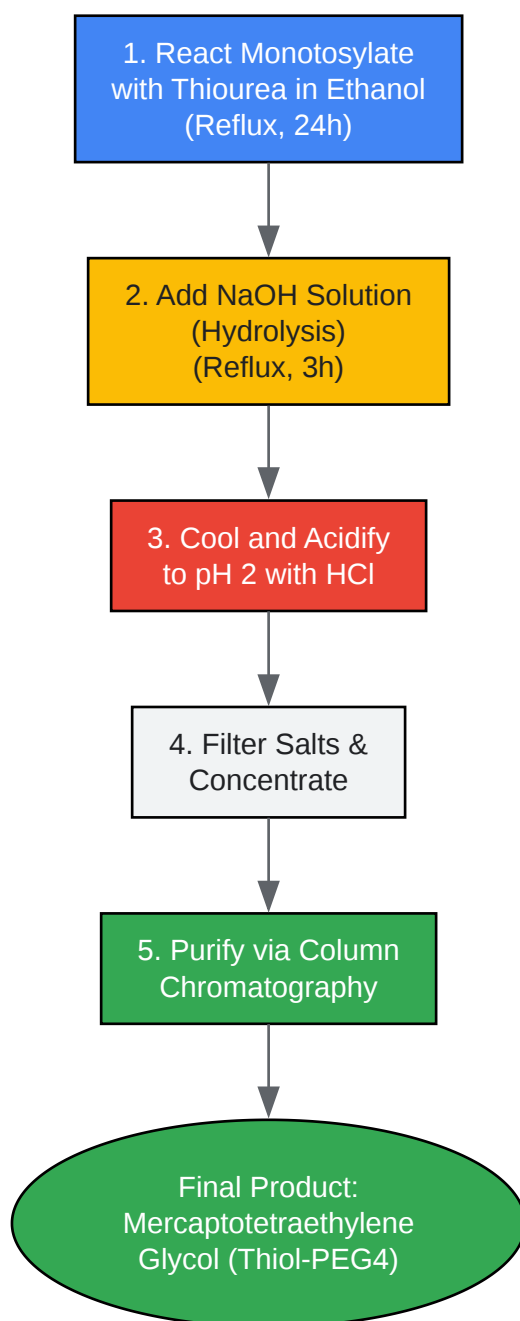
Fig. 2: Synthesis Workflow (Pyridine Method).

This protocol provides an alternative using sodium hydroxide as the base in a tetrahydrofuran (THF) solvent system.^[2]

- **Reaction Setup:** In a flask, dissolve tetraethylene glycol (100 g, 515 mmol) in 230 mL of THF. Add a solution of sodium hydroxide (6.89 g, 172 mmol) dissolved in 20 mL of deionized water.^[2]
- **Cooling:** Cool the mixture to 0°C in an ice bath.^[2]
- **Addition of TsCl:** Prepare a solution of p-toluenesulfonyl chloride (9.81 g, 51.5 mmol) in 20 mL of THF and add it dropwise to the cooled reaction mixture.^[2]
- **Reaction:** Allow the reaction to stir at 0°C for 2 hours.^[2]
- **Work-up:** Pour the solution into deionized water. Separate the aqueous layer and extract it with dichloromethane.^[2]
- **Isolation:** Combine all organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a clear oil (90.1% yield).^[2]

Application as a Synthetic Intermediate

Tetraethylene glycol monotosylate is not only a linker but also a valuable intermediate for creating further functionalized PEG derivatives. A prime example is its conversion to Mercaptotetraethylene glycol (Thiol-functionalized TEG), a crucial precursor for conjugation via maleimide chemistry or disulfide bond formation.^{[2][4]}



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Fig. 3: Workflow for Conversion to Thiol-Functionalized TEG.

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